Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a chloro, methoxy, and hydroxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 4-chloro-3-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate.
Reduction: Formation of 2-(4-chloro-3-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(4-substituted-3-methoxyphenyl)-2-hydroxyacetate derivatives.
Scientific Research Applications
Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxyphenylacetic acid
- Methyl 4-chloro-3-methoxyphenylacetate
- 2-(4-chloro-3-methoxyphenyl)-2-hydroxyethanol
Uniqueness
Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of both a hydroxy and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11ClO4/c1-14-8-5-6(3-4-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
ZPWQXTISEJKANO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)OC)O)Cl |
Origin of Product |
United States |
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